3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
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Description
Scientific Research Applications
Chemical Synthesis and Heterocyclic Derivatives
The compound 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is related to a broad spectrum of research focused on the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, research on similar heterocycles has shown the ability to synthesize diverse derivatives like quinoxaline, benzothiadiazine, and imidazo[1,2-a]pyridines, highlighting the compound's relevance in generating pharmacologically active molecules (Zohdi, Osman, & Abdelhamid, 1997). Further, the synthesis of pyridine and fused pyridine derivatives indicates a wide array of potential applications in creating complex chemical entities for further testing and development (Al-Issa, 2012).
Fluorescence Properties and Applications
Additionally, investigations into the fluorescent properties of similar compounds, particularly those with hydroxymethyl groups on imidazo[1,2-a]pyridines and pyrimidines, suggest potential applications in the development of biomarkers and photochemical sensors. The ability of these compounds to emit light under specific conditions could be leveraged for analytical and diagnostic purposes in both biological and environmental contexts (Velázquez-Olvera et al., 2012).
Acetylcholinesterase Inhibition
Research on carbamate derivatives of related compounds as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds demonstrates potential applications in treating diseases such as Alzheimer's and in protection against chemical warfare agents. These studies suggest that the structural elements of the compound can be modified to enhance acetylcholinesterase inhibitory activity, showcasing its potential in medicinal chemistry (Sundberg et al., 1993).
Properties
IUPAC Name |
(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-21(28-10-6-5-9-19(28)26-17)23(30)20-22(18-7-3-2-4-8-18)29(25(32)24(20)31)12-11-27-13-15-33-16-14-27/h2-10,22,30H,11-16H2,1H3/b23-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKSXHWHZBULV-BSYVCWPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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